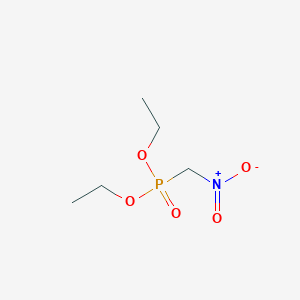![molecular formula C11H19NO2 B3053508 Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 54202-09-4](/img/structure/B3053508.png)
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
“Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS number 54202-09-4 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H19NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8,12H2,1H3 . This indicates that the compound contains 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
The compound is a liquid under normal conditions . Its molecular weight is 197.28 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Enantioselective Synthesis
“Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” can be used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .
Natural Product Synthesis
Bicyclo[2.2.2]octane represents a privileged structure found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . Therefore, “Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” can be used as a key intermediate in the synthesis of these natural products .
Antibiotic Research
The bicyclic structure of “Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” is also found in biologically significant molecules such as platencin . Platencin is an antibiotic that blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics . Therefore, this compound can be used in the research and development of new antibiotics .
Molecular Rotor Research
Bicyclo[2.2.2]octane is the core unit of a type of molecular rotor . Therefore, “Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” can be used in the research of molecular rotors .
Solid Solvent Applications
“Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” can potentially be used in the preparation of transparent porous materials, offering a different access towards the study of molecules under solid confined space .
Piperazine Derivative Synthesis
“Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate” can potentially be used in the synthesis of piperazine derivatives .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWFAYRFUPNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201529 | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54202-09-4 | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54202-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















